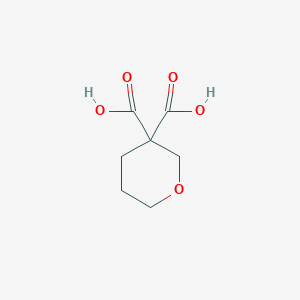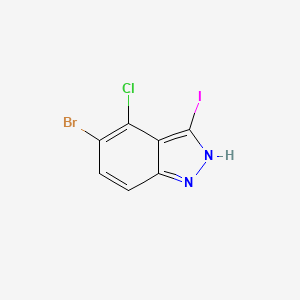
2,6-Pyridinedicarboxamide, N,N'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinedicarboxamide, N,N’-dimethyl- is a derivative of pyridine, characterized by the presence of two carboxamide groups at the 2 and 6 positions of the pyridine ring, with both amide nitrogens methylated. This compound is known for its role as a tridentate ligand, forming stable complexes with various transition metals, which makes it valuable in coordination chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- typically involves the following steps:
Starting Material: The process begins with 2,6-pyridinedicarboxylic acid.
Amidation: The carboxylic acid groups are converted to carboxamide groups using a dehydrating agent like thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with dimethylamine (NH(CH₃)₂).
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial methods for large-scale production of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- are not widely documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors for the amidation step and employing efficient purification techniques to handle larger quantities.
化学反応の分析
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-dimethyl- undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals like copper (Cu²⁺) and nickel (Ni²⁺).
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly when coordinated to metal centers.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., CuCl₂, NiCl₂) in solvents like ethanol or acetonitrile.
Substitution Reactions: Use nucleophiles such as amines or thiols under mild conditions.
Redox Reactions: Often conducted in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Major Products
Metal Complexes: Coordination with metals results in stable complexes that can be used in catalysis or materials science.
Substituted Derivatives: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Pyridinedicarboxamide, N,N’-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new catalysts.
Biology: Investigated for its potential in biological systems, particularly in metal ion transport and enzyme inhibition.
Medicine: Explored for its role in drug design, especially in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
作用機序
The mechanism by which 2,6-Pyridinedicarboxamide, N,N’-dimethyl- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing reactivity and stability. The compound’s tridentate nature allows it to form stable chelates, which are crucial in catalysis and material science applications.
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarboxylic acid: The parent compound, lacking the dimethylamide groups.
2,6-Pyridinedicarboxamide: Similar structure but without methylation on the amide nitrogens.
2,6-Pyridinedicarbonyl dichloride: A precursor in the synthesis of various derivatives.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-dimethyl- is unique due to its methylated amide groups, which enhance its solubility and stability compared to non-methylated analogs. This modification also influences its coordination chemistry, making it a more versatile ligand in the formation of metal complexes.
特性
CAS番号 |
46327-71-3 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC名 |
2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)6-4-3-5-7(12-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
InChIキー |
YZJROGUMTXFOFL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC(=CC=C1)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



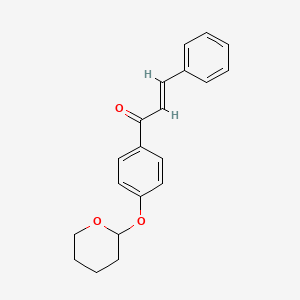
![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)
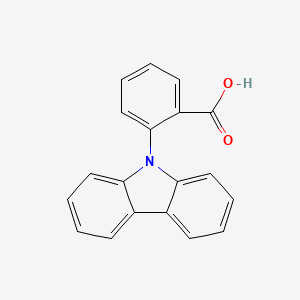
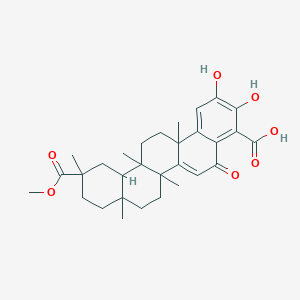

![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)

![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)
![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)
